molecular formula C4H5N3O4S B101662 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- CAS No. 17017-91-3

5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-

Cat. No. B101662
CAS RN: 17017-91-3
M. Wt: 191.17 g/mol
InChI Key: KDRFQWXSVKKJEZ-UHFFFAOYSA-N
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Description

The compound 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- is a chemical structure that is part of a broader class of compounds known for their potential biological activities. The papers provided discuss various derivatives of pyrimidine sulfonamides and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine sulfonamide derivatives is detailed in several studies. For instance, the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors involves the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3 H)-one, which is further processed to obtain the desired compounds . Another study reports the synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines through a two-component condensation process . Additionally, novel sulfone-containing pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones were synthesized, expanding the structural diversity of potential inhibitors .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are supported by various analytical techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis . These techniques confirm the successful synthesis of the compounds and provide detailed information about their molecular frameworks.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include methods such as the Ullmann reaction, Claisen condensation, and Biginelli-like reactions . These reactions are crucial for introducing the sulfonamide group into the pyrimidine ring, which is essential for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group can significantly affect the solubility, stability, and reactivity of these compounds. Some of the synthesized compounds have demonstrated interesting antibacterial and antifungal activity, indicating that their physical and chemical properties are conducive to antimicrobial action . Furthermore, a series of pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties showed promising antitumor activity, and one compound exhibited radioprotective activity, suggesting that these properties are also relevant for antitumor and radioprotective applications .

Scientific Research Applications

Chemistry and Synthesis of Fluorinated Pyrimidines

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine

This review discusses the developments in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines (FPs) in cancer treatment. 5-Fluorouracil (5-FU) is the most widely used FP, treating over 2 million cancer patients annually. The review elaborates on 5-FU synthesis methods, including radioactive and stable isotopes incorporation for studying 5-FU metabolism and biodistribution, and methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies. Recent studies have revealed new insights into how FPs affect nucleic acid structure and dynamics, leading to the identification of new roles for RNA modifying enzymes and enzymes not previously implicated in FP activity, such as DNA topoisomerase 1, in mediating FP anti-tumor activity. The use of polymeric FPs may enable more precise cancer treatment in personalized medicine (Gmeiner, 2020).

Medicinal and Pharmaceutical Applications

Importance of Hybrid Catalysts in Synthesizing Pyranopyrimidine Scaffolds

This review highlights the pyranopyrimidine core as a key precursor for the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent investigations have focused on the application of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, for the development of substituted pyranopyrimidine derivatives. This comprehensive review covers synthetic pathways employed for developing these derivatives and emphasizes the potential of hybrid catalysts in creating lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory and Anticancer Potential

Synthesis and Anti-Inflammatory Activity of Substituted Tetrahydropyrimidine Derivatives

This study reports the synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives and their potential to exhibit in vitro anti-inflammatory activity. The research presents a novel synthesis procedure and demonstrates that these compounds show potent in-vitro anti-inflammatory activity, indicating the necessity for further investigation into their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,5,10,11)(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRFQWXSVKKJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066144
Record name 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-
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Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-

CAS RN

17017-91-3
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonamide
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Record name 5-Sulfaminouracil
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Record name 5-Sulfaminouracil
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Record name 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-
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Record name 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-
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Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Record name 5-SULFAMINOURACIL
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